molecular formula C19H22O2 B5798261 cyclohexyl(6-ethoxy-2-naphthyl)methanone

cyclohexyl(6-ethoxy-2-naphthyl)methanone

Cat. No. B5798261
M. Wt: 282.4 g/mol
InChI Key: WYSBSCRDIKGAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(6-ethoxy-2-naphthyl)methanone is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Cyclohexyl(6-ethoxy-2-naphthyl)methanone has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for imaging cellular structures. It has also been studied for its potential as a ligand for metal ions and as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of cyclohexyl(6-ethoxy-2-naphthyl)methanone is not fully understood. However, it is believed to act as a fluorescent probe by binding to specific cellular structures and emitting light when excited by a certain wavelength of light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclohexyl(6-ethoxy-2-naphthyl)methanone are still being studied. However, it has been shown to have low toxicity in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One advantage of using cyclohexyl(6-ethoxy-2-naphthyl)methanone in lab experiments is its potential as a fluorescent probe for imaging cellular structures. However, one limitation is that it has a short half-life and may degrade quickly in certain environments.

Future Directions

There are several future directions for the study of cyclohexyl(6-ethoxy-2-naphthyl)methanone. One area of interest is its potential as a drug candidate for various diseases. Another area of interest is its potential as a ligand for metal ions. Further studies are also needed to understand its mechanism of action and potential applications as a fluorescent probe.

Synthesis Methods

The synthesis method for cyclohexyl(6-ethoxy-2-naphthyl)methanone involves the reaction of cyclohexanone with 6-ethoxy-2-naphthaldehyde in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

cyclohexyl-(6-ethoxynaphthalen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-2-21-18-11-10-15-12-17(9-8-16(15)13-18)19(20)14-6-4-3-5-7-14/h8-14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSBSCRDIKGAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl-(6-ethoxynaphthalen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.